2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1201806-19-0
VCID: VC2840863
InChI: InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3
SMILES: COC1=CC=CC(=C1)C(=O)C(O)O
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone

CAS No.: 1201806-19-0

Cat. No.: VC2840863

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone - 1201806-19-0

Specification

CAS No. 1201806-19-0
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone
Standard InChI InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3
Standard InChI Key ROXUNLVBVNVHHH-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)C(O)O
Canonical SMILES COC1=CC=CC(=C1)C(=O)C(O)O

Introduction

2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol. It is characterized by two hydroxyl groups and a methoxy group attached to a phenyl ring, contributing to its chemical reactivity and potential biological activities. This compound is primarily studied for its applications in chemistry, biology, and medicine, including potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties .

Chemical Data Table

PropertyValue
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
CAS Number1201806-19-0
Physical StateSolid at room temperature
SolubilitySoluble in polar solvents

Synthesis Methods

The synthesis of 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone can be achieved through several methods, often requiring careful control of temperature and time to optimize yield and purity. Solvents like glacial acetic acid can facilitate the reaction by providing a suitable medium for interaction among reactants.

Biological Activities

Research indicates that 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone exhibits various biological activities due to its hydroxyl and methoxy groups, which facilitate hydrogen bonding and electron donation. These interactions may influence pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.

Biological Activity Table

ActivityDescription
AntimicrobialPotential to inhibit microbial growth
AntioxidantAbility to neutralize free radicals
Anti-inflammatoryPotential to reduce inflammation
AnticancerPotential to inhibit cancer cell growth

Spectroscopic Analysis

Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence of functional groups and structural integrity. These spectroscopic methods are crucial for understanding the compound's chemical structure and properties.

Applications and Future Research

2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone has several scientific applications, particularly in the fields of chemistry, biology, and medicine. Further research is needed to fully explore its therapeutic potential and to develop efficient synthesis methods for large-scale production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator